Cbz-DL-Ala-DL-Arg-DL-Arg-MNA
Description
Structure
2D Structure
Properties
Molecular Formula |
C34H46N10O6 |
|---|---|
Molecular Weight |
690.8 g/mol |
IUPAC Name |
benzyl N-[1-[[5-(diaminomethylideneamino)-1-[[5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C34H46N10O6/c1-21(41-34(48)50-20-22-10-4-3-5-11-22)29(45)43-27(15-9-17-40-33(37)38)31(47)44-26(14-8-16-39-32(35)36)30(46)42-24-18-23-12-6-7-13-25(23)28(19-24)49-2/h3-7,10-13,18-19,21,26-27H,8-9,14-17,20H2,1-2H3,(H,41,48)(H,42,46)(H,43,45)(H,44,47)(H4,35,36,39)(H4,37,38,40) |
InChI Key |
FDRPHVPMXLXYNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Characterization for Research Utility
Stereoselective Peptide Synthesis of Cbz-DL-Ala-DL-Arg-DL-Arg-MNA
The synthesis of this compound is typically achieved through solution-phase peptide synthesis, which allows for careful control over the coupling of each amino acid residue. This method involves the sequential addition of N-protected amino acids to a growing peptide chain, culminating in the final coupling to the naphthylamine reporter group.
The primary strategy for incorporating racemic amino acids into the peptide sequence is the direct use of Nα-protected DL-amino acid building blocks (e.g., Cbz-DL-Alanine) in the coupling steps. Unlike stereospecific synthesis, where the goal is to prevent any racemization, this approach intentionally introduces a mixture of L- and D-enantiomers at specific positions in the peptide chain.
When a racemic amino acid is coupled to a chiral peptide chain, the product is a mixture of two diastereomers. For this compound, the synthesis would proceed as follows:
Coupling of Cbz-DL-Arginine to 4-methoxy-2-naphthylamine (B556539), yielding Cbz-D-Arg-MNA and Cbz-L-Arg-MNA.
Deprotection of the Cbz group from this mixture.
Coupling of the next amino acid, Cbz-DL-Arginine, to the deprotected Arg-MNA. This step creates a mixture of four diastereomers (e.g., L-L, D-L, L-D, D-D).
A subsequent deprotection and coupling with Cbz-DL-Alanine results in a final mixture of eight diastereomers.
This direct coupling approach is straightforward but necessitates robust analytical and purification methods to separate the resulting complex mixture of stereoisomers. The research application dictates whether the diastereomeric mixture is used as a whole or if specific stereoisomers need to be isolated.
The N-terminal protecting group is fundamental to controlled, stepwise peptide synthesis. Its primary role is to prevent the amino group of an incoming amino acid from reacting with itself or other activated amino acids, ensuring that amide bond formation occurs only at the desired N-terminus of the growing peptide chain. wikipedia.orgchemrxiv.org
The carbobenzoxy (Cbz) group, introduced by Bergmann and Zervas, is a classic urethane-type protecting group that is instrumental in preventing racemization of the protected amino acid during the coupling reaction. greentech.fr It is stable under the basic conditions used for some coupling reactions but can be readily removed under mild, non-hydrolytic conditions, typically through catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst). greentech.fr This orthogonality allows for the selective deprotection of the N-terminus without disturbing acid-labile side-chain protecting groups.
Key Functions of the Cbz Group:
Prevents Self-Polymerization: Blocks the nucleophilicity of the N-terminal amine.
Suppresses Racemization: The urethane structure helps maintain the stereochemical integrity of the α-carbon during carboxyl group activation. peptide.com
Facilitates Stepwise Synthesis: Allows for the controlled, sequential addition of amino acids. wikipedia.org
The formation of the amide (peptide) bond between the carboxyl group of one amino acid and the amino group of another is not spontaneous and requires an activating agent, also known as a coupling reagent. wikipedia.orgbachem.com The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, particularly racemization. peptide.com
Common classes of coupling reagents used in solution-phase synthesis include:
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are widely used. They activate the carboxyl group to form a highly reactive O-acylisourea intermediate. bachem.com To suppress racemization and improve efficiency, carbodiimides are almost always used in conjunction with additives. wikipedia.orgpeptide.com
Additives (Racemization Suppressors): Compounds such as 1-hydroxybenzotriazole (HOBt) or its aza-derivatives (HOAt) are added to the reaction. They react with the O-acylisourea intermediate to form an active ester, which is less prone to racemization and reacts cleanly with the amine component. wikipedia.orgpeptide.com
Phosphonium and Aminium Salts: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and HATU are highly efficient and promote rapid coupling, which can also help minimize racemization by reducing the lifetime of the activated intermediate.
The final step in the synthesis of this compound involves coupling the protected tripeptide to 4-methoxy-2-naphthylamine. This is also achieved using standard peptide coupling reagents, forming a stable amide bond between the C-terminal arginine and the amine of the MNA moiety.
While the goal of this specific synthesis is to incorporate racemic amino acids, it is crucial to prevent further, uncontrolled racemization of the chiral centers during the coupling steps. The primary mechanism for racemization during coupling involves the formation of a 5(4H)-oxazolone (azlactone) intermediate from the activated amino acid. peptide.com This intermediate can easily tautomerize, leading to a loss of stereochemical purity at the α-carbon.
Strategies to maintain stereochemical integrity at each step include:
Use of Urethane Protecting Groups: The Cbz group is highly effective at preventing oxazolone formation. peptide.com
Addition of Racemization Suppressors: As mentioned, additives like HOBt or HOAt are essential, especially when using carbodiimide activators. wikipedia.orgpeptide.com
Control of Reaction Conditions: Using non-polar solvents and carefully controlling the reaction temperature and base concentration can further minimize the risk of unwanted epimerization.
Analytical Techniques for Purity and Structural Elucidation in Research Grade Material
The crude product from the synthesis of this compound is a complex mixture containing the desired diastereomers, truncated sequences, and residual reagents. Rigorous purification and characterization are therefore essential to obtain research-grade material.
High-Performance Liquid Chromatography (HPLC) is the gold standard for both the analysis and purification of synthetic peptides. For a diastereomeric mixture like this compound, chromatographic techniques are indispensable for separating the different stereoisomers.
Reversed-Phase HPLC (RP-HPLC): This is the most common method for peptide purification.
Stationary Phase: Typically consists of silica particles that have been functionalized with hydrophobic alkyl chains, most commonly C8 or C18.
Mobile Phase: A gradient of an aqueous solvent (often containing an ion-pairing agent like trifluoroacetic acid, TFA) and an organic solvent (typically acetonitrile) is used. Peptides elute based on their hydrophobicity; more hydrophobic peptides are retained longer on the column.
Separation of Diastereomers: Diastereomers have different three-dimensional structures, which can lead to subtle differences in their interaction with the stationary phase. These differences are often sufficient to allow for their separation by RP-HPLC, although optimization of the gradient and solvent system may be required. nih.gov Studies have shown that even single stereoisomeric substitutions can be resolved using conventional RP-HPLC.
The successful separation of the peptide diastereomers allows for the isolation of individual stereoisomers or simplified mixtures for specific research applications, ensuring that observed biological effects can be attributed to a well-defined chemical entity. The purity of the final product is typically assessed by analytical RP-HPLC, and its identity is confirmed by mass spectrometry.
Spectroscopic Approaches for Confirmation of Synthetic Products
The definitive confirmation of the successful synthesis of this compound relies on a suite of spectroscopic techniques. These methods provide unambiguous evidence of the compound's molecular structure, mass, and the integrity of its constituent chemical groups. The primary techniques employed for the characterization of this and similar peptide derivatives include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a cornerstone technique for the structural elucidation of this compound. It provides detailed information about the chemical environment of each proton in the molecule, allowing for the verification of the amino acid sequence and the presence of the protecting and reporting groups.
The expected ¹H NMR spectrum would exhibit characteristic signals corresponding to the protons of the alanine, arginine, and methoxy-beta-naphthylamide moieties, as well as the benzyloxycarbonyl (Cbz) protecting group. The integration of these signals would correspond to the number of protons in each specific group, further confirming the structure.
Key Expected ¹H NMR Signals for this compound:
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Ala Cα-H | ~4.1-4.3 | Quartet | Coupled to the methyl protons and the amide proton. |
| Ala Cβ-H₃ | ~1.3-1.5 | Doublet | Characteristic signal for the alanine methyl group. |
| Arg Cα-H (x2) | ~4.2-4.5 | Multiplet | Overlapping signals for the two arginine alpha-protons. |
| Arg Cβ-H₂ (x2) | ~1.7-1.9 | Multiplet | Diastereotopic protons of the two arginine residues. |
| Arg Cγ-H₂ (x2) | ~1.5-1.7 | Multiplet | Signals for the two arginine residues. |
| Arg Cδ-H₂ (x2) | ~3.1-3.3 | Multiplet | Protons adjacent to the guanidinium group. |
| Cbz CH₂ | ~5.0-5.2 | Singlet | Characteristic singlet for the benzylic protons of the Cbz group. |
| Cbz Aromatic-H | ~7.2-7.4 | Multiplet | Signals from the phenyl ring of the Cbz group. |
| MNA Aromatic-H | ~7.5-8.0 | Multiplet | Complex pattern of signals from the naphthyl ring system. |
| MNA OCH₃ | ~3.9-4.0 | Singlet | Distinct singlet for the methoxy group protons. |
| Amide NH (x3) | ~7.0-8.5 | Broad Singlets/Doublets | Chemical shifts are sensitive to solvent and hydrogen bonding. |
| Guanidinium NH | ~6.8-7.5 | Broad Singlets | Protons of the arginine side-chain guanidinium groups. |
Note: The exact chemical shifts can vary depending on the solvent, concentration, and temperature.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight of this compound and confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which is crucial for verifying the chemical formula.
Electrospray ionization (ESI) is a commonly used soft ionization technique for peptide analysis, as it minimizes fragmentation and allows for the detection of the intact molecular ion. shimadzu.com The expected monoisotopic mass for this compound (C₃₉H₅₃N₁₁O₇) would be a key value to confirm.
Expected Mass Spectrometric Data for this compound:
| Ion | Expected m/z |
| [M+H]⁺ | ~804.42 |
| [M+Na]⁺ | ~826.40 |
| [M+2H]²⁺ | ~402.71 |
Tandem mass spectrometry (MS/MS) can be further employed to sequence the peptide and confirm the connectivity of the amino acid residues. By inducing fragmentation of the parent ion, a characteristic pattern of b- and y-ions would be generated, providing definitive evidence of the Ala-Arg-Arg sequence.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is utilized to identify the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule. This technique is particularly useful for confirming the presence of the peptide backbone, the Cbz protecting group, and the aromatic systems. nih.govnih.govlew.ro
The FTIR spectrum provides a molecular fingerprint that can be used to confirm the identity of the synthesized compound by comparing it to a reference spectrum or by identifying the characteristic absorption bands.
Characteristic FTIR Absorption Bands for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Amide & Guanidinium) | Stretching | ~3300-3400 |
| C-H (Aromatic) | Stretching | ~3030-3100 |
| C-H (Aliphatic) | Stretching | ~2850-2960 |
| C=O (Urethane of Cbz) | Stretching | ~1690-1710 |
| C=O (Amide I) | Stretching | ~1630-1680 |
| N-H (Amide II) | Bending | ~1510-1550 |
| C=N (Guanidinium) | Stretching | ~1590-1650 |
| C=C (Aromatic) | Stretching | ~1450-1600 |
| C-O (Ester of Cbz) | Stretching | ~1250-1300 |
The presence and position of these characteristic bands in the FTIR spectrum provide corroborating evidence for the successful synthesis and purification of this compound.
Enzymatic Interaction and Kinetic Characterization of Cbz Dl Ala Dl Arg Dl Arg Mna
Substrate Specificity and Selectivity of Cbz-DL-Ala-DL-Arg-DL-Arg-MNA
The specificity of a protease for a particular substrate is a critical determinant of its biological function. This compound has been instrumental in elucidating the substrate preferences of several key proteases.
Selective Hydrolysis by Cathepsin B-like Cysteine Proteases
Cathepsin B, a lysosomal cysteine protease, and related enzymes exhibit a pronounced preference for substrates with basic amino acid residues at the P1 and P2 positions, immediately preceding the scissile bond. The presence of two consecutive arginine residues in the this compound sequence makes it a suitable substrate for this class of enzymes. The hydrolysis of the peptide bond C-terminal to the second arginine residue by cathepsin B-like proteases releases the fluorogenic MNA group, providing a measurable signal that is proportional to enzyme activity. Research has demonstrated that the nature of the amino acid at the P3 position, in this case, alanine, can also influence the rate of hydrolysis, contributing to the substrate's selectivity profile.
Cleavage by Multicatalytic Proteinase Complexes (Proteasomes)
The 20S proteasome, or multicatalytic proteinase complex, possesses multiple distinct proteolytic activities, including chymotrypsin-like, trypsin-like, and peptidyl-glutamyl peptide-hydrolyzing activities. The trypsin-like activity of the proteasome is responsible for cleaving peptide bonds following basic amino acid residues. Consequently, this compound can be effectively cleaved by the proteasome. The tandem arginine residues are recognized by the S1 and S2 pockets of the active sites of the β2 subunits of the proteasome, leading to the hydrolysis of the Arg-MNA bond and subsequent release of the fluorescent reporter group.
Comparative Analysis with Other Fluorogenic Peptide Substrates
The performance of this compound as a protease substrate is often evaluated in comparison to other fluorogenic peptides. For instance, substrates with different amino acid sequences or different fluorophores are used to probe the specificities of various proteases. A common comparator is Cbz-Arg-Arg-7-amido-4-methylcoumarin (Cbz-Arg-Arg-AMC), which also targets trypsin-like activities but utilizes a different fluorophore. The choice between MNA and AMC as the reporting group can be influenced by the specific experimental conditions, such as the presence of interfering compounds or the desired excitation and emission wavelengths for detection. The kinetic parameters, namely the Michaelis constant (Km) and the catalytic rate constant (kcat), are crucial for these comparative analyses, providing a quantitative measure of the enzyme's affinity for the substrate and its catalytic efficiency.
Quantitative Enzymatic Assay Development and Optimization
The development of robust and sensitive enzymatic assays is paramount for studying protease function. The use of fluorogenic substrates like this compound is central to these assays.
Fluorometric Detection of 4-Methoxy-β-naphthylamide (MNA) Release
The principle of the assay is based on the detection of the fluorescent MNA molecule upon its liberation from the non-fluorescent peptide substrate. When the Arg-MNA bond is cleaved by a protease, the free MNA exhibits a significant increase in fluorescence intensity. This fluorescence can be monitored over time using a fluorometer, with typical excitation and emission wavelengths for MNA being in the range of 340-350 nm and 420-430 nm, respectively. The rate of the increase in fluorescence is directly proportional to the rate of substrate hydrolysis and thus to the concentration of the active enzyme.
Optimization of Reaction Conditions: Buffer Systems and pH Profiles
To ensure accurate and reproducible measurements of enzymatic activity, it is essential to optimize the reaction conditions. This includes the choice of buffer system and the determination of the optimal pH for the enzymatic reaction. The activity of both cathepsin B-like proteases and proteasomes is highly dependent on pH. Cathepsin B typically exhibits optimal activity in the acidic pH range (pH 5.0-6.0), reflecting its lysosomal localization. In contrast, the proteasome functions optimally at a neutral to slightly alkaline pH (pH 7.0-8.0), consistent with its cytosolic and nuclear environments. Therefore, the selection of an appropriate buffer system, such as a sodium acetate (B1210297) buffer for acidic conditions or a Tris-HCl buffer for neutral to alkaline conditions, is critical for accurately assaying the activity of the target protease. The ionic strength of the buffer can also influence enzyme activity and should be considered during assay optimization.
| Parameter | Cathepsin B-like Proteases | Multicatalytic Proteinase Complexes (Proteasomes) |
| Optimal pH | Acidic (pH 5.0 - 6.0) | Neutral to Alkaline (pH 7.0 - 8.0) |
| Typical Buffer System | Sodium Acetate | Tris-HCl |
| P1/P2 Residue Preference | Basic (e.g., Arginine) | Basic (Trypsin-like activity) |
| Primary Cellular Location | Lysosomes | Cytosol and Nucleus |
Standardization and Quantification of Enzyme Activity (e.g., nmoles MNA released/min/mg protein)
The activity of an enzyme that cleaves the synthetic peptide substrate this compound is quantified by measuring the rate of release of the fluorescent leaving group, 4-methoxy-2-naphthylamine (B556539) (MNA). This process requires a standardized assay protocol to ensure reproducible and comparable results.
The fundamental principle involves incubating the enzyme with the substrate under defined conditions of temperature, pH, and buffer composition. The enzymatic cleavage of the amide bond between the arginine residue and MNA liberates the fluorophore. The increase in fluorescence over time, which is directly proportional to the amount of MNA released, is monitored using a fluorometer.
To standardize the assay, a calibration curve is first constructed using known concentrations of free MNA. This allows for the conversion of arbitrary fluorescence units into a precise quantity of product formed, typically expressed in nanomoles (nmol).
Enzyme activity is then expressed in specific units, commonly as nanomoles of MNA released per minute per milligram of protein (nmol/min/mg). This specific activity normalizes the rate of reaction to the amount of enzyme present in the sample, allowing for direct comparison of enzyme purity and activity across different preparations. The protein concentration in the enzyme sample is determined independently using standard methods such as the Bradford or Lowry assay.
Enzyme Kinetics and Modulatory Effects on this compound Cleavage
Determination of Michaelis-Menten Constants (K_m) and Maximum Velocities (V_max)
The kinetic parameters that describe the interaction between an enzyme and its substrate, this compound, are the Michaelis-Menten constant (K_m) and the maximum velocity (V_max). These constants provide insights into the enzyme's affinity for the substrate and its catalytic efficiency.
To determine K_m and V_max, initial reaction velocities are measured at a range of substrate concentrations while keeping the enzyme concentration constant. The data are then plotted as reaction velocity versus substrate concentration, which typically yields a hyperbolic curve.
K_m (Michaelis-Menten constant): This represents the substrate concentration at which the reaction rate is half of V_max. It is an inverse measure of the enzyme's affinity for the substrate; a lower K_m value indicates a higher affinity.
V_max (Maximum velocity): This is the maximum rate of the reaction when the enzyme is saturated with the substrate. It is directly proportional to the enzyme concentration and its catalytic efficiency.
These parameters are typically determined by fitting the experimental data to the Michaelis-Menten equation using non-linear regression analysis. Alternatively, linear transformations of the Michaelis-Menten equation, such as the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]), can be used for graphical estimation of K_m and V_max.
Influence of Reducing Agents and Chelators (e.g., Dithiothreitol, EDTA)
The activity of enzymes that hydrolyze this compound can be significantly influenced by the presence of reducing agents and chelators.
Reducing Agents (e.g., Dithiothreitol - DTT): Many proteases, particularly cysteine proteases, require a reduced environment for optimal activity. The active site of these enzymes contains a cysteine residue with a sulfhydryl group (-SH) that must be in its reduced state to participate in catalysis. Oxidizing agents can lead to the formation of disulfide bonds, inactivating the enzyme. The addition of a reducing agent like DTT helps to maintain the active site cysteine in its reduced form, thereby preserving or enhancing enzymatic activity. The effect of DTT would be assessed by comparing the rate of MNA release in its presence and absence.
Chelators (e.g., Ethylenediaminetetraacetic acid - EDTA): Some proteases are metalloproteases, meaning they require a metal ion (typically a divalent cation like Zn²⁺ or Ca²⁺) as a cofactor for their catalytic activity. These metal ions can play a structural role or participate directly in the catalytic mechanism. EDTA is a chelating agent that strongly binds to and sequesters divalent metal ions. By removing the essential metal cofactor from the enzyme's active site, EDTA can lead to a significant reduction or complete inhibition of its activity. The impact of EDTA is determined by measuring enzyme activity with and without its inclusion in the reaction mixture.
Effects of Metal Cations on Enzyme Activity (e.g., Na⁺, K⁺, Mn²⁺)
The influence of various metal cations on the enzymatic cleavage of this compound provides valuable information about the enzyme's properties and potential cofactor requirements. The effects of monovalent cations like Na⁺ and K⁺, and divalent cations like Mn²⁺, are typically investigated by adding these ions to the assay buffer and measuring the resulting change in enzyme activity.
Monovalent Cations (Na⁺, K⁺): While often not directly involved in catalysis, monovalent cations can influence enzyme activity by affecting the enzyme's conformation or the ionic strength of the buffer, which can in turn impact substrate binding and catalysis. Their effects are generally less pronounced than those of divalent cations.
Divalent Cations (Mn²⁺): Divalent cations can have diverse effects. If the enzyme is a metalloprotease that has lost its native metal cofactor, the addition of a divalent cation like Mn²⁺ might restore or even enhance its activity. However, different divalent cations can have varying effects, and some may even be inhibitory. For instance, if Mn²⁺ can substitute for the native cofactor, activity may be modulated. If it binds to other sites on the enzyme, it could act as an inhibitor. Comparing the activity in the presence of different cations can help to characterize the enzyme's metal ion specificity.
Inhibition Profiles by Protease-Specific Inhibitors (e.g., Leupeptin)
The use of protease-specific inhibitors is a critical tool for classifying the type of enzyme responsible for cleaving this compound. By observing which inhibitors reduce the enzyme's activity, one can deduce its mechanistic class.
Leupeptin (B1674832): Leupeptin is a well-known reversible inhibitor of many serine and cysteine proteases. It is a modified tripeptide that mimics the substrate and binds tightly to the enzyme's active site. Given that the substrate contains arginine residues, and many trypsin-like serine proteases and some cysteine proteases (like cathepsins) cleave after basic amino acids, leupeptin would be a key inhibitor to test. Significant inhibition by leupeptin would strongly suggest that the enzyme is a serine or cysteine protease.
The inhibition profile would be determined by pre-incubating the enzyme with the inhibitor for a specific period before adding the substrate, this compound. The remaining enzyme activity is then measured and compared to a control without the inhibitor. This allows for the determination of the inhibitor's potency, often expressed as the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Advanced Research Applications and Biological Contexts
Investigation of Proteolytic Systems in Biological Models
The ability to measure protease activity directly within complex biological samples is a cornerstone of understanding their physiological and pathological functions.
While specific studies detailing the use of Cbz-DL-Ala-DL-Arg-DL-Arg-MNA for assessing Cathepsin B in tissue extracts are not widely documented in publicly available literature, the structural characteristics of this substrate suggest its potential applicability. Cathepsin B, a lysosomal cysteine protease, is known to be involved in various pathological conditions, including cancer progression and inflammatory diseases. Its activity is often upregulated in tumor tissues. Researchers typically employ fluorogenic substrates to measure its enzymatic activity in tissue homogenates. The cleavage of a substrate like this compound by Cathepsin B would release the fluorophore MNA, providing a direct and quantifiable measure of the enzyme's activity level. This approach allows for the comparison of Cathepsin B activity between healthy and diseased tissues, offering insights into its role in the pathology.
Helminth parasites secrete a variety of proteases that are essential for their survival, facilitating processes such as tissue invasion, feeding, and evasion of the host immune system. Characterizing these proteases is a key area of research for developing new anti-parasitic drugs. Fluorogenic substrates are instrumental in identifying and characterizing the enzymatic activity of these parasite-derived proteases. The specific sequence of this compound, containing basic arginine residues, makes it a potential substrate for trypsin-like proteases, which are known to be secreted by various helminths. By incubating the substrate with extracts or secretions from these parasites, researchers can detect and quantify specific proteolytic activities, which is a critical first step in purifying and identifying novel parasite proteases.
Elucidation of Enzyme Function and Regulation
Beyond measuring activity in biological samples, this compound can be employed in more fundamental studies to understand the intricacies of enzyme function and the consequences of its alteration.
The discovery of new proteases often begins with the detection of a specific proteolytic activity. A library of fluorogenic substrates, potentially including this compound, can be used to screen biological samples for novel enzymatic activities. If a sample demonstrates the ability to cleave this substrate, it indicates the presence of a protease with a preference for the Ala-Arg-Arg sequence. This initial finding can then guide further purification and identification of the responsible enzyme. Once a novel protease is isolated, this substrate can be used for its initial biochemical characterization, including determining its optimal pH, kinetic parameters (Km and kcat), and susceptibility to various inhibitors.
High-Throughput Screening for Enzyme Modulators
The synthetic peptide substrate, this compound, is a specialized tool designed for high-throughput screening (HTS) campaigns aimed at discovering and characterizing modulators of proteolytic enzymes. Its structure, featuring a tripeptide sequence and a fluorogenic MNA (methoxy-naphthylamine) group capped with a carboxybenzyl (Cbz) protecting group, is indicative of its utility in fluorescence-based assays. Such assays are the cornerstone of modern drug discovery, allowing for the rapid testing of large compound libraries. bpsbioscience.comchemanager-online.com
The core principle of its use in HTS is the detection of enzymatic activity through fluorescence. In its intact form, the MNA group's fluorescence is minimal. However, upon proteolytic cleavage of the peptide bond between the C-terminal arginine and the MNA moiety, the liberated MNA fluoresces brightly when excited by an appropriate wavelength of light. gbiosciences.com This direct relationship between enzyme activity and fluorescent signal provides a robust and sensitive method for quantifying proteolysis in a high-throughput format. nih.gov
Development of Biochemical Assays for Inhibitor Discovery
Biochemical assays utilizing substrates like this compound are fundamental to the discovery of novel enzyme inhibitors. nih.gov These assays are typically conducted in microtiter plates, enabling the simultaneous screening of thousands of compounds. nih.gov The di-arginine motif within the peptide sequence suggests a specificity towards proteases that recognize and cleave at basic amino acid residues, such as certain cysteine proteases like cathepsins or serine proteases like trypsin. bpsbioscience.commoleculardepot.com
The development process for an inhibitor discovery assay involves several key steps:
Enzyme and Substrate Titration: Initial experiments are performed to determine the optimal concentrations of both the target enzyme and the this compound substrate. The goal is to find conditions that yield a strong, linear fluorescent signal over time, while conserving recombinant enzyme and ensuring the substrate concentration is appropriate for detecting competitive inhibition, often near the Michaelis-Menten constant (Km). nih.govnih.gov
Assay Miniaturization and Automation: The assay is optimized for a high-throughput format, typically 384- or 1536-well plates, to reduce reagent costs and increase throughput. nih.gov Automation systems are often employed for liquid handling to ensure precision and reproducibility. nih.gov
Screening and Hit Identification: The chemical library is screened by adding individual compounds to wells containing the enzyme and substrate. A reduction in the fluorescent signal compared to a control (containing enzyme and substrate with no compound) indicates potential inhibition of the enzyme. bpsbioscience.com Compounds that produce a response above a certain threshold are identified as "hits."
The data from such a screen allows for the calculation of inhibitor potency, typically expressed as the IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%.
Table 1: Representative Data from a High-Throughput Screen for Protease Inhibitors using this compound
This table illustrates typical results from a primary screen to identify inhibitors of a target protease. Test compounds are screened at a single concentration to identify "hits" for further analysis.
| Compound ID | Compound Concentration (µM) | % Inhibition | Hit Status |
| Cmpd-001 | 10 | 4.5 | No |
| Cmpd-002 | 10 | 89.2 | Hit |
| Cmpd-003 | 10 | 12.1 | No |
| Cmpd-004 | 10 | 65.7 | Hit |
| Cmpd-005 | 10 | -2.1 | No |
Screening for Activators of Proteolytic Enzymes
While less common than inhibitor screens, assays with fluorogenic substrates like this compound can also be adapted to screen for enzyme activators. creative-biolabs.com Activators can work through various mechanisms, including allosteric binding that enhances the enzyme's catalytic efficiency or facilitates substrate binding. The discovery of such molecules is crucial for therapeutic areas where increasing a specific protease's activity is desirable.
The screening process for activators is conceptually similar to that for inhibitors, with a key difference in the expected outcome:
Assay Setup: The assay is configured with the target enzyme and substrate, often under suboptimal conditions (e.g., low enzyme concentration or in the presence of a known partial inhibitor) to create a larger window for detecting activation.
Signal Detection: An increase in the fluorescent signal relative to the baseline enzyme activity indicates that a compound is enhancing proteolysis. nih.gov
Hit Validation: Putative activators are subjected to further testing to confirm their activity, determine their potency (EC50—the concentration for half-maximal activation), and elucidate their mechanism of action.
These screens are valuable for identifying novel regulatory sites on enzymes, which can be exploited for therapeutic benefit. nih.gov
Table 2: Example Results from a Screen for Protease Activators
This table shows hypothetical data from a screen designed to find compounds that enhance the activity of a target protease using the this compound substrate.
| Compound ID | Compound Concentration (µM) | % Activation | Hit Status |
| Cmpd-101 | 5 | 150.3 | Hit |
| Cmpd-102 | 5 | 5.2 | No |
| Cmpd-103 | 5 | -8.9 | No |
| Cmpd-104 | 5 | 98.6 | Hit |
| Cmpd-105 | 5 | 12.4 | No |
Emerging Research Directions and Methodological Advancements
Design of Next-Generation Analogues with Tailored Specificity
The development of fluorogenic substrates is an iterative process, with each generation offering refinements in selectivity and sensitivity. Research in this area focuses on modifying the core structure of parent compounds like Cbz-DL-Ala-DL-Arg-DL-Arg-MNA to achieve more precise targeting of specific proteases.
A primary strategy involves altering the peptide sequence to match the known cleavage preferences of a target enzyme. For instance, the di-arginine motif in this compound suggests a preference for trypsin-like serine proteases, which cleave after basic amino acid residues. By systematically substituting the P1, P2, and P3 residues (in this case, Arg, Arg, and Ala respectively), researchers can fine-tune the substrate's specificity for a particular protease within a family, such as distinguishing between different coagulation factors or caspases.
The inclusion of non-proteinogenic or D-amino acids, as seen in this compound, is a key design principle for enhancing stability against degradation by other cellular proteases. This resistance is crucial for assays in complex biological media like cell lysates or plasma. Future designs will likely explore a wider array of unnatural amino acids to optimize both specificity and bioavailability for cell-based assays.
Furthermore, the fluorophore itself can be modified. While MNA is a functional reporter group, next-generation analogues may incorporate fluorophores with improved quantum yields, longer emission wavelengths to reduce background fluorescence from biological samples, or environmentally sensitive dyes that change their fluorescent properties based on the local microenvironment of the enzyme's active site.
Table 1: Illustrative Examples of Peptide Sequence Modifications for Tailored Specificity
| Parent Substrate | Target Protease Family | Modified Analogue Example | Enhanced Specificity Target |
| This compound | Trypsin-like Serine Proteases | Cbz-DL-Ala-DL-Lys-DL-Arg-MNA | Plasmin |
| Ac-DEVD-AMC | Caspases | Ac-LEHD-AFC | Caspase-9 |
| MOCAc-GKPILF~FRLK(Dnp)-D-R-NH₂ | Cathepsins | MOCAc-GKPILF~YRLK(Dnp)-D-R-NH₂ | Cathepsin E |
This table provides illustrative examples of how peptide sequences can be modified to enhance specificity for particular proteases. The data is based on established principles of substrate design.
Integration with Advanced Bioanalytical Platforms
The utility of this compound and its analogues is significantly amplified when integrated with high-throughput and sensitive bioanalytical platforms. These platforms enable rapid screening of large compound libraries and detailed kinetic characterization of enzyme activity.
One major application is in high-throughput screening (HTS) for novel protease inhibitors. In a typical HTS setup, the substrate and a target protease are incubated in microtiter plates with a library of potential inhibitors. The rate of fluorescence increase is inversely proportional to the inhibitor's potency. The stability conferred by the D-amino acids in this compound makes it particularly suitable for such screens, as it minimizes false positives that might arise from substrate degradation by contaminating proteases.
Furthermore, these substrates are being adapted for use in microfluidic devices and lab-on-a-chip systems. These platforms allow for the analysis of enzyme activity in very small sample volumes, which is advantageous when working with rare or expensive enzymes or inhibitors. They also enable precise control over reaction conditions and the ability to perform multiplexed assays, screening for activity against multiple proteases simultaneously.
Cell-based assays represent another advanced application. By introducing a cell-permeable version of the substrate, researchers can monitor protease activity within living cells in real-time using techniques like fluorescence microscopy or flow cytometry. This provides invaluable insights into the spatial and temporal regulation of protease activity in response to various stimuli.
Computational Modeling of Enzyme-Substrate Interactions
Computational modeling has become an indispensable tool for understanding and predicting the interactions between enzymes and their substrates. Molecular docking and molecular dynamics (MD) simulations can provide atomic-level insights into how a substrate like this compound binds to the active site of a target protease.
These models can predict the binding affinity and orientation of the substrate, helping to explain its observed specificity and catalytic efficiency. For example, simulations could reveal the specific hydrogen bonds and electrostatic interactions between the arginine side chains of the substrate and the amino acid residues in the S1 and S2 pockets of the enzyme's active site.
Moreover, computational approaches are increasingly used in a predictive capacity for the de novo design of novel substrates and inhibitors. By starting with the crystal structure of a target protease, researchers can computationally screen virtual libraries of peptide sequences to identify those with the highest predicted binding affinity and optimal orientation for cleavage. This in-silico screening significantly reduces the time and cost associated with traditional trial-and-error laboratory synthesis and testing.
Table 2: Key Parameters from a Hypothetical Molecular Dynamics Simulation
| Parameter | Value | Significance |
| Binding Free Energy (ΔG_bind) | -9.5 kcal/mol | Indicates a strong, favorable interaction between the substrate and the enzyme's active site. |
| Root-Mean-Square Deviation (RMSD) | 1.2 Å | Shows the stability of the substrate within the binding pocket over the simulation time. |
| Key Interacting Residues | Asp189, Ser195, Gly216 | Identifies the critical amino acids in the enzyme's active site responsible for substrate recognition and catalysis. |
This table presents hypothetical data from a molecular dynamics simulation to illustrate the types of insights that can be gained. Specific values would be dependent on the actual enzyme-substrate pair being modeled.
Exploration of this compound in Biocatalytic Research
Beyond its use in studying endogenous proteases, this compound and similar compounds have potential applications in the field of biocatalysis. Biocatalysis involves the use of enzymes to catalyze chemical reactions, often with high stereo- and regioselectivity.
One area of exploration is in the development of novel enzymatic synthesis methods. For instance, the reverse reaction of proteolysis—peptide bond formation—can be catalyzed by proteases under specific non-aqueous conditions. A substrate like this compound could be used to screen for proteases or engineered enzyme variants that are efficient at forming specific peptide bonds, such as the Arg-Arg linkage, which can be challenging to achieve through traditional chemical synthesis.
Another application is in the field of directed evolution. Researchers can use a fluorogenic substrate to screen large libraries of mutant enzymes for variants with enhanced activity, altered specificity, or improved stability. By subjecting the parent enzyme to rounds of random mutagenesis and screening the resulting variants against this compound, it is possible to "evolve" new biocatalysts with desired properties for specific industrial or therapeutic applications. The use of a D,L-peptide substrate could be particularly interesting for selecting enzymes with novel stereoselectivity.
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing Cbz-DL-Ala-DL-Arg-DL-Arg-MNA, and how can purity be optimized?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly used, with Fmoc/t-Bu chemistry for side-chain protection. Critical steps include:
- Coupling efficiency : Use HOBt/DIC activation to minimize racemization .
- Purification : Reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA) ensures >95% purity. Validate via LC-MS and NMR (¹H/¹³C) .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
- Mass Spectrometry : MALDI-TOF for molecular weight confirmation (expected [M+H]⁺: ~850 Da).
- Chromatography : UPLC-PDA at 220 nm to detect impurities <0.1% .
- Structural validation : 2D NMR (COSY, HSQC) resolves DL-configuration ambiguities .
Q. How should researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Design accelerated stability studies:
- Variables : pH (4–9), temperature (4°C, 25°C, 40°C), and humidity (40–75% RH).
- Analysis : Monitor degradation via HPLC every 7 days. Use Arrhenius kinetics to predict shelf life .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported enzyme inhibition data for this compound?
- Methodological Answer :
- Assay standardization : Use a fluorogenic substrate (e.g., MNA-based) with thrombin or trypsin, controlling pH (7.4) and ionic strength (150 mM NaCl).
- Data normalization : Correct for inner-filter effects in fluorescence assays via Z’-factor validation .
- Statistical reconciliation : Apply Bland-Altman analysis to compare inter-lab variability .
Q. How can computational modeling improve the design of this compound derivatives for enhanced specificity?
- Methodological Answer :
- Docking simulations : Use AutoDock Vina with protease crystal structures (PDB: 1SGI) to predict binding affinities.
- MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of ligand-enzyme complexes.
- Validation : Cross-reference in vitro IC₅₀ values with computational ΔG calculations .
Q. What are the pitfalls in interpreting cellular uptake data for this compound, and how can they be mitigated?
- Methodological Answer :
- Confounding factors : Differentiate passive diffusion vs. transporter-mediated uptake via competitive inhibition assays (e.g., excess arginine).
- Quantification : Use LC-MS/MS for intracellular concentration measurements, avoiding fluorescence quenching artifacts.
- Reproducibility : Adopt CLSI guidelines for cell culture consistency (passage number, serum batch) .
Data Contradiction & Reproducibility
Q. How should researchers address variability in IC₅₀ values across studies targeting serine proteases with this compound?
- Methodological Answer :
- Source triangulation : Cross-validate results using both synthetic substrates (e.g., Tos-Gly-Pro-Arg-pNA) and physiological substrates (fibrinogen).
- Parameter harmonization : Standardize enzyme lot, substrate concentration (Km + 10%), and pre-incubation time (5–10 min) .
Q. What metadata is critical to report for ensuring reproducibility in this compound studies?
- Methodological Answer : Include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
